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Compound Name: AM3102

Cat. No.: B10768088 Get Quote

Technical Support Center: AM3102
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and drug development professionals working with AM3102 (also known

as KDS-5104). The information is based on preclinical studies in research animals.

Frequently Asked Questions (FAQs)
Q1: What is AM3102 and what is its primary mechanism of action?

AM3102 is a potent and hydrolysis-resistant analog of oleoylethanolamide (OEA).[1][2][3][4] It

functions as a high-affinity agonist for the peroxisome proliferator-activated receptor-alpha

(PPARα), a nuclear receptor involved in the regulation of lipid metabolism and energy

homeostasis.[1][2][3][4] Its resistance to enzymatic breakdown allows for a more persistent

effect compared to endogenous OEA.[1][2]

Q2: What are the expected pharmacological effects of AM3102 in research animals?

In rodent models, the primary reported effect of AM3102 is a reduction in food intake,

demonstrating potent anorexiant properties.[1][2][3][4] This is achieved by prolonging the

latency to initiate feeding and extending the interval between meals.[1][4]

Q3: What are the known side effects or toxicities of AM3102 observed in research animals?
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The primary research article characterizing AM3102 did not report any specific overt signs of

toxicity or adverse effects at the doses tested for its anorexiant effects.[1][2][3][4] However,

based on its mechanism of action as a PPARα agonist, researchers should be aware of

potential class-effects, particularly with chronic administration.

Potential areas for monitoring include:

Hepatotoxicity: Prolonged activation of PPARα in rodents has been associated with

hepatomegaly (enlarged liver), hepatic cytotoxicity, and in some cases,

hepatocarcinogenesis.[5][6] It is important to note that the relevance of this finding to

humans is debated, as significant species differences exist in the response to PPARα

agonists.[5][6]

Changes in Lipid Metabolism: As a PPARα agonist, AM3102 is expected to influence lipid

metabolism. Researchers should monitor for changes in plasma lipid profiles.

General Health: Standard monitoring of animal health, including body weight, food and water

consumption, and behavioral changes, is crucial.

Q4: What are the key quantitative parameters for AM3102's activity?

The following tables summarize the key in vitro and in vivo quantitative data for AM3102 from

preclinical studies.

Quantitative Data Summary
Table 1: In Vitro Activity of AM3102

Parameter Value Species System Reference

EC50 for PPARα

activation
100 ± 21 nM Human

Reporter Gene

Assay
[1][2][3]

Table 2: In Vivo Efficacy of AM3102 in Rodents
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Parameter Value Species
Administrat
ion Route

Endpoint Reference

ED50 for

anorexiant

effect

2.4 ± 1.8

mg/kg
Rat

Intraperitonea

l (i.p.)

Prolongation

of feeding

latency

[1][4]

Experimental Protocols
Protocol 1: Assessment of Anorexiant Effect in Rats (based on Astarita et al., 2006)

Animal Model: Male Wistar rats.

Housing: Individually housed with a 12-hour light/dark cycle.

Acclimation: Acclimated to the experimental conditions and handling.

Drug Administration: AM3102 administered via intraperitoneal (i.p.) injection or oral gavage.

A vehicle control group should be included.

Feeding Paradigm:

Fasted Rats: Animals are fasted for a period (e.g., 12 hours) before drug administration.

Food is then provided, and the latency to the first meal and the amount of food consumed

over a set period are measured.

Free-Feeding Rats: Food is available ad libitum. The timing and size of spontaneous

meals are recorded continuously using an automated system.

Endpoint Measurement: The primary endpoints are the latency to initiate the first meal after

fasting and the duration of the inter-meal interval in free-feeding animals. Food intake (in

grams) is also quantified.

Data Analysis: Dose-response curves are generated to determine the ED50. Statistical

comparisons are made between the AM3102-treated groups and the vehicle control group.
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Caption: Signaling pathway of AM3102 via PPARα activation.

Experimental Workflow
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Caption: Experimental workflow for assessing the anorexiant effects of AM3102 in rats.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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